Evidence 1: C1 Carbon Fate Tracking in Cryptococcus neoformans Capsular Polysaccharide Biosynthesis
D-[1-¹³C]xylose demonstrates a distinct labeling pattern compared to D-[1-¹³C]mannose and D-[1-¹³C]mannitol when tracing carbon incorporation into glucuronoxylomannan (GXM). With D-[1-¹³C]xylose as the sole carbon source, ¹³C was detected in carbons 1 and 3 of mannose, glucuronic acid, and xylose residues of GXM, whereas D-[1-¹³C]mannose produced ¹³C only at carbon 1 of these residues [1]. This differential distribution confirms xylose assimilation specifically through the pentose phosphate pathway [1].
| Evidence Dimension | 13C label incorporation pattern into GXM polysaccharide residues |
|---|---|
| Target Compound Data | D-[1-13C]xylose: 13C detected at C1 and C3 of Man, GlcA, and Xyl residues |
| Comparator Or Baseline | D-[1-13C]mannose: 13C detected only at C1; D-[1-13C]mannitol: 13C detected at C1 and C6 |
| Quantified Difference | Distinct 2-carbon vs. 1-carbon labeling pattern; identifies PPP routing |
| Conditions | C. neoformans NIH 409 cultured in defined medium with each labeled sugar as sole carbon source; 1D 13C NMR analysis |
Why This Matters
Enables unambiguous determination that xylose carbon enters central metabolism via the pentose phosphate pathway, not direct hexose incorporation, which is essential for selecting correct metabolic models in fungal pathogenesis and bioengineering studies.
- [1] Cherniak R, O'Neill EB, Sheng S. Assimilation of xylose, mannose, and mannitol for synthesis of glucuronoxylomannan of Cryptococcus neoformans determined by 13C nuclear magnetic resonance spectroscopy. Infect Immun. 1998;66(6):2996-2998. DOI: 10.1128/IAI.66.6.2996-2998.1998. View Source
